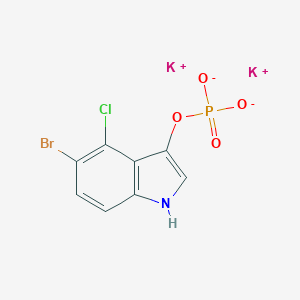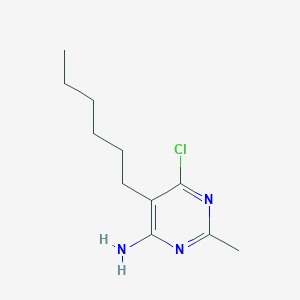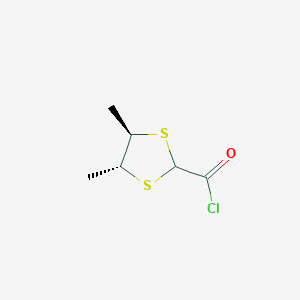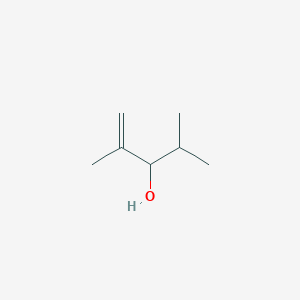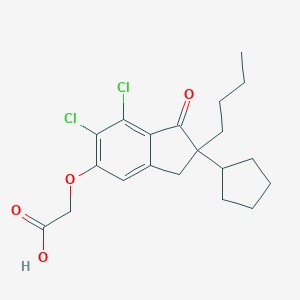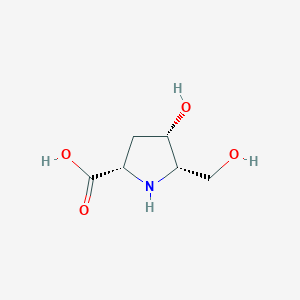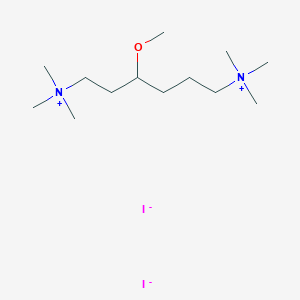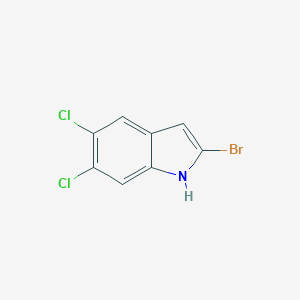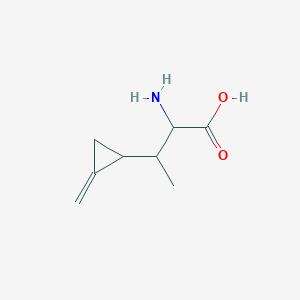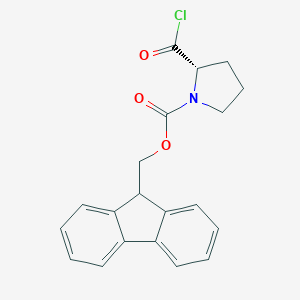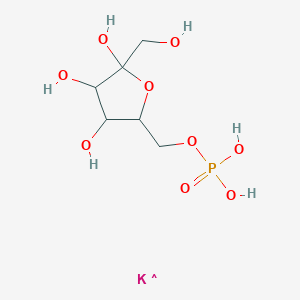
D-Fructose 6-phosphate dipotassium salt
Übersicht
Beschreibung
D-Fructose 6-phosphate dipotassium salt is a key intermediate in glycolysis and has been the subject of extensive research due to its central role in metabolic pathways. It is instrumental in various biosynthesis processes and has applications in medicine and fine chemical production.
Synthesis Analysis
The ATP-free biosynthesis of D-Fructose 1,6-diphosphate, closely related to D-Fructose 6-phosphate, demonstrates the potential for efficient manufacturing of this compound from starch and pyrophosphate using a synthetic enzymatic pathway. This process highlights the cost-effective production of D-Fructose 6-phosphate and its derivatives without the need for ATP, utilizing hyperthermophilic enzymes for enhanced stability and efficiency (Wang et al., 2017).
Molecular Structure Analysis
The tautomeric composition of D-Fructose phosphates in solution, including D-Fructose 6-phosphate, has been analyzed using Fourier transform carbon-13 nuclear magnetic resonance. This analysis provides insight into the equilibrium composition of alpha and beta anomers of D-Fructose 6-phosphate, highlighting its structural dynamics and the minimal presence of keto or hydrated keto forms (Koerner et al., 1973).
Chemical Reactions and Properties
Research on D-Fructose 6-phosphate aldolase has opened avenues for the chemo-enzymatic synthesis of important compounds, demonstrating the enzyme's critical role in catalyzing aldol addition reactions. This underscores the versatility of D-Fructose 6-phosphate in facilitating various chemical transformations (Castillo et al., 2006).
Physical Properties Analysis
The detailed structural refinement of fructose-1,6-bisphosphatase and its complexes, closely related to studies on D-Fructose 6-phosphate, provides a deep understanding of the enzyme's interaction with fructose phosphates. This research sheds light on the physical properties of D-Fructose 6-phosphate, including binding sites and enzyme interaction mechanisms (Ke et al., 1990).
Chemical Properties Analysis
The enzymatic synthesis of fructose 1,6-diphosphate, a process intimately linked with the metabolism of D-Fructose 6-phosphate, emphasizes the compound's chemical properties, showcasing its pivotal role in glycolysis and other metabolic pathways. This synthesis, particularly the ATP regeneration aspect, highlights the chemical versatility and importance of D-Fructose 6-phosphate in biological systems (Widjaja et al., 1999).
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes in Bacteria : Zwaig and Lin (1966) found that fructose-1,6-diphosphate can effectively inhibit glycerol kinase in Escherichia coli (Zwaig & Lin, 1966).
Enzyme Specificity : Wurster and Hess (1974) showed that fructose-6-phosphate kinase specifically catalyzes the phosphorylation of D-fructofuranose-6-phosphate (Wurster & Hess, 1974).
D-Fructose Metabolism : Hanson and Anderson (1966) discovered a new enzyme, D-fructose 1-phosphate kinase, involved in D-fructose metabolism in Aerobacter aerogenes (Hanson & Anderson, 1966).
Role in Oxidative Degradation of Carbohydrates : Cori, Slein, and Cori (1948) reported that D-glyceraldehyde-3-phosphate dehydrogenase plays a crucial role in the oxidative degradation of carbohydrates, with its substrate formed from fructose-1,6-diphosphate by aldolase (Cori, Slein, & Cori, 1948).
Intermediate in Amino Acid Biosynthesis : White and Xu (2006) found that in Methanocaldococcus jannaschii, D-fructose 6-phosphate is a key intermediate in aromatic amino acid biosynthesis (White & Xu, 2006).
Tautomeric Composition : Koerner, Cary, Bhacca, and Younathan (1973) studied the tautomeric composition of D-fructose phosphates in solution (Koerner et al., 1973).
Synthesis of Analogues : Persky and Albeck (2000) synthesized selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form for biochemical studies (Persky & Albeck, 2000).
Metabolism in Bacteria : Sapico, Hanson, Walter, and Anderson (1968) identified that the primary pathway of D-fructose metabolism in Aerobacter aerogenes is through D-fructose 1-phosphate rather than D-fructose 6-phosphate (Sapico et al., 1968).
Biosensor Application : Bhand et al. (2010) developed a fructose-selective calorimetric biosensor in flow injection analysis for rapid and inexpensive measurement of fructose in syrup samples (Bhand et al., 2010).
Conversion to Glucose-6-Phosphate : Horecker and Wood (1957) described a method to convert fructose-6-phosphate to glucose-6-phosphate using hexose phosphate isomerase (Horecker & Wood, 1957).
Eigenschaften
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSDEVNXCUGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585154 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose 6-phosphate dipotassium salt | |
CAS RN |
103213-47-4 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



